molecular formula C13H20N2O4 B1332790 3,4,5-Triethoxybenzohydrazide CAS No. 379254-36-1

3,4,5-Triethoxybenzohydrazide

Cat. No. B1332790
CAS RN: 379254-36-1
M. Wt: 268.31 g/mol
InChI Key: VAJDYADVRMKUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4,5-Triethoxybenzohydrazide” is a chemical compound with the molecular formula C13H20N2O4 . It is an important intermediate for the synthesis of biologically active heterocyclic compounds .


Synthesis Analysis

The synthesis of 3,4,5-Triethoxybenzohydrazide involves cyclization reaction of N’-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride . Another method involves the esterification of eudesmic acid (3,4,5-trimethoxy benzoic acid) in the presence of amberlyst-15 in MeOH 20 followed by reaction with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of 3,4,5-Triethoxybenzohydrazide can be viewed using Java or Javascript . The hydrazide group is nearly coplanar with the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Triethoxybenzohydrazide include a molecular weight of 226.23 g/mol . Other properties like melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Pharmacology

3,4,5-Triethoxybenzohydrazide: has shown potential in pharmacological research due to its structural similarity to hydrazones, which are known for their diverse pharmacological activities. Studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . Additionally, there is evidence of antidiabetic activity , which could lead to new treatments for diabetes .

Materials Science

In materials science, 3,4,5-Triethoxybenzohydrazide can be used to synthesize photochromic and fluorescent compounds . These materials have applications in creating smart windows that adjust light transmission based on external conditions and in developing new types of fluorescent markers for biological imaging.

Biochemistry

The compound’s role in biochemistry is linked to its ability to form hydrazones, which are crucial in synthesizing various biomolecules. It can be used to prepare enzymatic substrates and inhibitors , aiding in biochemical pathway studies and drug discovery processes .

Environmental Science

3,4,5-Triethoxybenzohydrazide: may contribute to environmental science by forming complexes with metals, which can be used for removing heavy metals from wastewater through precipitation or as part of sensing devices for environmental monitoring .

Analytical Chemistry

In analytical chemistry, this compound could be involved in developing chromatographic methods for separating complex mixtures or as a reagent in colorimetric assays due to its potential to form colored complexes with various analytes .

Agriculture

While direct applications in agriculture are not well-documented, the compound’s potential in synthesizing new pesticides or plant growth regulators could be explored. Its antimicrobial properties might also be useful in controlling plant diseases .

Food Science

In food science, derivatives of 3,4,5-Triethoxybenzohydrazide could be used as preservatives due to their antimicrobial nature. They might also serve as indicators in food packaging to detect spoilage or contamination .

Medical Research

Lastly, in medical research, the compound’s derivatives could be used to develop contrast agents for imaging techniques or as molecular probes to study disease pathways at the cellular level .

Safety and Hazards

When handling 3,4,5-Triethoxybenzohydrazide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

3,4,5-triethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-4-17-10-7-9(13(16)15-14)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJDYADVRMKUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365835
Record name 3,4,5-triethoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

379254-36-1
Record name 3,4,5-triethoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Triethoxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
3,4,5-Triethoxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
3,4,5-Triethoxybenzohydrazide
Reactant of Route 4
Reactant of Route 4
3,4,5-Triethoxybenzohydrazide
Reactant of Route 5
Reactant of Route 5
3,4,5-Triethoxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
3,4,5-Triethoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.